![molecular formula C22H26ClN5 B15061628 1-(4-(aminomethyl)benzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine hydrochloride](/img/structure/B15061628.png)
1-(4-(aminomethyl)benzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(aminomethyl)benzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine hydrochloride is a potent compound known for its immunostimulatory properties. It acts as an agonist for Toll-like receptors 7 and 8, making it a valuable molecule in immunotherapy and vaccine adjuvant research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(aminomethyl)benzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine hydrochloride typically involves multi-step organic reactionsThe final step involves the addition of the hydrochloride group to form the salt .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-(aminomethyl)benzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazoquinoline core.
Substitution: The benzyl and butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution can introduce different functional groups to the benzyl or butyl moieties .
Applications De Recherche Scientifique
1-(4-(aminomethyl)benzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine hydrochloride has several scientific research applications:
Immunotherapy: It is used as an agonist for Toll-like receptors 7 and 8, enhancing immune responses.
Vaccine Adjuvants: The compound is studied for its potential to boost vaccine efficacy by stimulating the immune system.
Cancer Research: Its immunostimulatory properties make it a candidate for cancer immunotherapy.
Drug Delivery: The compound can be conjugated with polymers for targeted drug delivery systems
Mécanisme D'action
The compound exerts its effects by binding to Toll-like receptors 7 and 8, which are pattern recognition receptors involved in the innate immune response. Upon binding, it activates signaling pathways that lead to the production of cytokines and other immune mediators. This activation enhances the body’s immune response to pathogens and can be leveraged in vaccine development and immunotherapy .
Comparaison Avec Des Composés Similaires
Imiquimod: Another Toll-like receptor agonist used in topical treatments for skin conditions.
Resiquimod: A dual Toll-like receptor 7/8 agonist with potent immunostimulatory effects.
1-Benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine: A structurally similar compound with comparable immunostimulatory properties
Uniqueness: 1-(4-(aminomethyl)benzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine hydrochloride is unique due to its specific structural modifications that enhance its binding affinity and selectivity for Toll-like receptors 7 and 8. This makes it a valuable compound for targeted immunotherapy and vaccine adjuvant research .
Propriétés
Formule moléculaire |
C22H26ClN5 |
|---|---|
Poids moléculaire |
395.9 g/mol |
Nom IUPAC |
1-[[4-(aminomethyl)phenyl]methyl]-2-butylimidazo[4,5-c]quinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C22H25N5.ClH/c1-2-3-8-19-26-20-21(17-6-4-5-7-18(17)25-22(20)24)27(19)14-16-11-9-15(13-23)10-12-16;/h4-7,9-12H,2-3,8,13-14,23H2,1H3,(H2,24,25);1H |
Clé InChI |
IIFIHBPSMOIXGG-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)CN)C4=CC=CC=C4N=C2N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


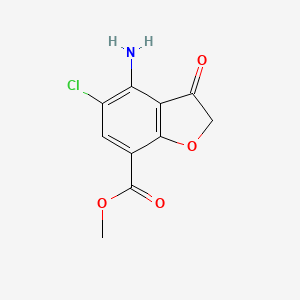
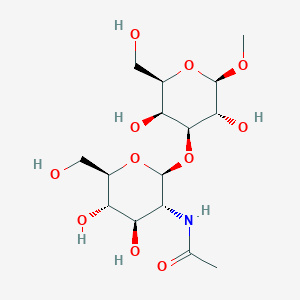
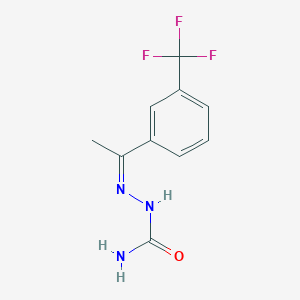
![[(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B15061575.png)
![2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol Hydrochloride](/img/structure/B15061599.png)

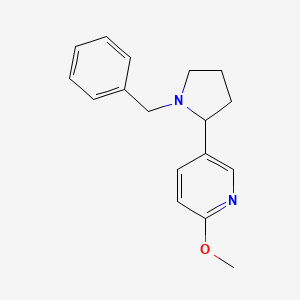
![methyl 3-[2-[(2R,3R,4R,5S,6R)-5-[(2S,3S,4S,5R,6S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethylsulfanyl]propanoate](/img/structure/B15061624.png)
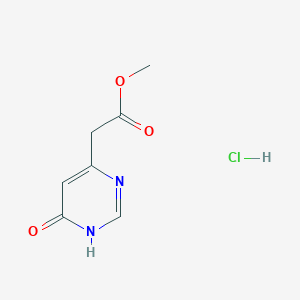

palladium(II) dichloromethane](/img/structure/B15061646.png)
![[(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B15061654.png)
![(4aR,7S,9aR)-2,7-diphenyl-1,2,3,4,7,9a-hexahydro-5H-azirino[2,1-j][1,6]naphthyridine](/img/structure/B15061660.png)
![tert-butyl (1S,5R,6R)-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15061664.png)
